molecular formula C13H11NO B7979473 4-[2-(Pyridin-4-yl)ethenyl]phenol

4-[2-(Pyridin-4-yl)ethenyl]phenol

Cat. No.: B7979473
M. Wt: 197.23 g/mol
InChI Key: NZSWYXAQUBELKN-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)ethenyl]phenol: is an organic compound characterized by the presence of a phenol group and a pyridine ring connected via an ethenyl bridge. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Pyridin-4-yl)ethenyl]phenol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reagents and catalysts used are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Pyridin-4-yl)ethenyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethenyl bridge can be reduced to form ethyl derivatives.

    Substitution: The hydrogen atoms on the phenol and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated phenols and pyridines.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-yl)ethenyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 4-[2-(Pyridin-4-yl)ethenyl]phenol stands out due to its unique combination of a phenol group and a pyridine ring connected by an ethenyl bridge. This structure allows for diverse chemical reactivity and broad applications in various fields of research and industry.

Properties

IUPAC Name

4-(2-pyridin-4-ylethenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSWYXAQUBELKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 65.8 g of acetic anhydride, 20.0 g of γ-picolin and 26.2 g of p-hydroxybenzaldehyde were refluxed for 24 hours. The resultant reaction mixture and 100 ml of 6 N hydrochloric acid added thereto were further refluxed for 60 minutes and then cooled. The reaction product was neutralized by addition of aqueous ammonia and stirred for 1 hour. The yellow crystals which consequently deposited therein were separated by filtration. The crystals were recrystallized from a mixed solvent of ethanol and ether, to afford 35 g of 4-[2-(4-hydroxyphenyl)-ethenyl]-pyridine having a melting point of 272° to 275° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
26.2 g
Type
reactant
Reaction Step Three
Quantity
65.8 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

By the reaction of 20.0 g of γ-picolin and 26.2 g of p-hydroxybenzaldehyde in 65.8 g of acetic anhydride, there was obtained 4-[2-(4-hydroxyphenyl)-ethenyl]-pyridine. In 10 cm3 of N,N-dimethylacetamide, 2 g of the reaction product was dissolved and 1.23 g of triethylamine was further added thereto. This mixture was ice cooled and 1.34 g of methacrylic acid chloride was dropwise added thereto. After the reaction was completed, water was added to deposit crystals, which were separated by filtration. The separated crystals were recrystallized via a mixed solvent of ethyl acetate and hexane, to afford 2.16 g (80% in yield) of 4-[2-(4-methacryloyloxyphenyl)-ethenyl]-pyridine. The melting point of the crystals was 156° to 158° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
65.8 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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